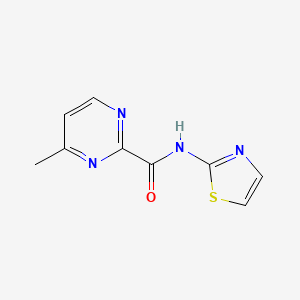
2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Cognitive Enhancement
2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine: , also known as ABT-089, has been identified as a compound with potential cognitive-enhancing properties. It is a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands . Studies have shown that ABT-089 can have positive effects in rodent and primate models of cognitive enhancement . This suggests its potential application in treating cognitive disorders such as Alzheimer’s disease and other forms of dementia, where enhancement of cognitive function is a primary goal.
Neuroprotection
ABT-089 has been shown to possess neuroprotective properties. In pharmacological studies, it has demonstrated the ability to modulate cholinergic channels, which are crucial for maintaining healthy neuronal function . The neuroprotective aspect of ABT-089 could be significant in the development of treatments for neurodegenerative diseases, where protecting neurons from damage is essential.
Anxiolytic Activity
In addition to cognitive enhancement, ABT-089 has shown anxiolytic activity in rodent models . This indicates its potential use as a therapeutic agent for anxiety disorders. Its ability to modulate nAChR without the side effects commonly associated with other anxiolytic drugs could make it a valuable addition to the pharmacotherapy of anxiety.
Selectivity and Binding Affinity
ABT-089 displays selectivity toward the high-affinity (-)-cytisine binding site present on the alpha4beta2 nAChR subtype . This selectivity is important because it minimizes the activation of other nAChR subtypes, potentially reducing side effects and increasing the therapeutic index of the compound.
Channel Modulation
The compound exhibits a complex profile of channel modulation, acting as an agonist, partial agonist, or inhibitor depending on the nAChR subtype it interacts with . This versatility in channel modulation could be leveraged in the design of drugs targeting specific nAChR subtypes for various neurological conditions.
Pharmacokinetics and Oral Bioavailability
ABT-089 has favorable pharmacokinetic properties, including good oral bioavailability . This makes it an attractive candidate for oral medication, which is a preferred route of administration for many patients due to convenience and compliance.
Therapeutic Utility for Neurological Disorders
The selective activation of neuronal nAChR subtypes by ABT-089 suggests that it may have therapeutic utility for several neurological disorders . Conditions such as Parkinson’s disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) could potentially benefit from the compound’s pharmacological action.
Drug Development and Safety Profile
ABT-089’s reduced propensity to activate peripheral ganglionic type receptors suggests a safer profile for systemic use . This characteristic is crucial in drug development, as it implies fewer side effects and a better safety margin for therapeutic use.
作用機序
Target of Action
The primary target of 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine, also known as ABT-089, is the neuronal nicotinic acetylcholine receptor (nAChR) subtypes . It displays selectivity towards the high-affinity (-)-cytisine binding site present on the α4β2 nAChR subtype . These receptors play a crucial role in the nervous system, mediating fast synaptic transmission across synapses.
Mode of Action
ABT-089 interacts with its targets in a complex manner, displaying agonist, partial agonist, and inhibitory activities depending on the nAChR subtype with which it interacts . It has a similar potency and efficacy to (-)-nicotine to facilitate acetylcholine release .
Biochemical Pathways
The activation of nAChR subtypes by ABT-089 leads to the stimulation of neurotransmitter release. It facilitates acetylcholine release but is less potent and efficacious than (-)-nicotine in stimulating dopamine release . This differential stimulation of neurotransmitter release illustrates the complexity of nAChR activation.
Pharmacokinetics
It is known that the compound has improved oral bioavailability compared to (-)-nicotine .
Result of Action
ABT-089 has been found to have neuroprotective properties. It protects against the excitotoxic insults elicited by exposure to glutamate in both rat cortical cell cultures and differentiated human IMR32 cells . This suggests that ABT-089 may have therapeutic utility for the treatment of several neurological disorders .
特性
IUPAC Name |
2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVIKLBSVVNSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870076 |
Source


|
| Record name | 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


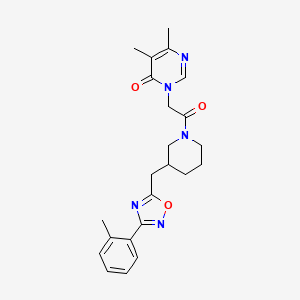

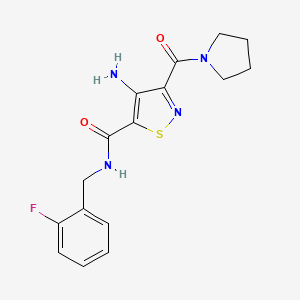
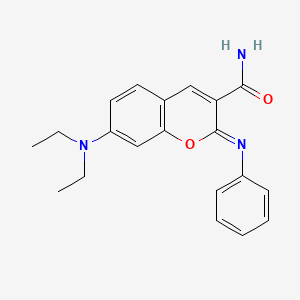
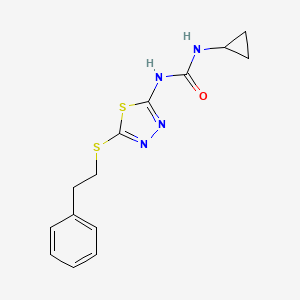
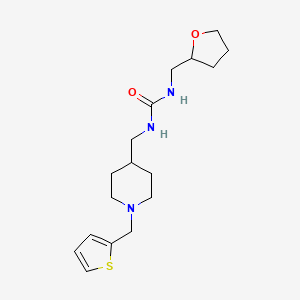



![2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2360212.png)


